
Revolutionizing GSD-I Diagnosis: A Comparative
Guide to Dried Blood Spot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSD-1

Cat. No.: B1192801 Get Quote

For Immediate Release

In the landscape of rare disease diagnostics, the shift towards less invasive and more

accessible methods is paramount. For Glycogen Storage Disease Type I (GSD-I), a critical

inherited metabolic disorder, the use of dried blood spots (DBS) for genetic diagnosis marks a

significant advancement. This guide provides a comprehensive comparison of DBS-based

diagnostic approaches with traditional methods, supported by experimental data, for

researchers, scientists, and drug development professionals.

GSD-I, characterized by the deficiency of the glucose-6-phosphatase (G6Pase) enzyme, has

traditionally been diagnosed through invasive liver biopsies to measure enzyme activity or

through mutation analysis from venous blood samples.[1] The emergence of DBS technology

presents a patient-centric alternative, simplifying sample collection and transport without

compromising diagnostic potential for genetic screening.

Performance Comparison: Dried Blood Spots vs.
Traditional Methods
The primary application of DBS in GSD-I diagnosis is for the detection of specific genetic

mutations. The performance of this method is highlighted by its ability to accurately differentiate

between healthy individuals and those carrying GSD-I associated mutations.
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Parameter
Dried Blood Spot
(DBS)

Venous Blood Liver Biopsy

Analyte
Genomic DNA (for

mutation analysis)

Genomic DNA (for

mutation analysis),

G6Pase enzyme

activity

G6Pase enzyme

activity,

Histopathology

Primary Use
Genetic screening for

known mutations

Confirmatory genetic

testing, Enzymatic

assays

Definitive enzymatic

diagnosis

Invasiveness
Minimally invasive

(heel or finger prick)

Invasive

(venipuncture)

Highly invasive

(surgical procedure)

Sample Volume Small (a few drops)
Larger volume

required

Tissue sample

required

Stability

Stable at ambient

temperature for

extended periods

Requires

refrigeration/freezing

Requires immediate

processing or freezing

Transport
Easy and cost-

effective

Requires specialized

transport

Requires specialized

transport

Experimental Data: Genetic Analysis from Dried
Blood Spots
A key methodology for genetic analysis from DBS is the modified competitive oligonucleotide

priming PCR (mCOP-PCR). This technique has been successfully employed to detect common

mutations associated with GSD-Ia, such as the c.648G>T mutation in the G6PC gene, which is

prevalent in East Asian populations.[2][3]

In a study by Kondo et al. (2021), the mCOP-PCR method was validated using 54 DBS

samples (50 healthy controls and 4 patients with the c.648G>T mutation). The results

demonstrated clear differentiation between the wild-type and mutant alleles based on

quantification cycle (Cq) values.
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Sample Group Allele
Mean Cq Value (±
SD)

Interpretation

Healthy Controls

(n=50)
Wild-type (c.648G) 9.63 ± 1.03 Positive for wild-type

Mutant (c.648T) 14.89 ± 0.28 Negative for mutant

GSD-Ia Patients (n=4) Wild-type (c.648G) >14 Negative for wild-type

Mutant (c.648T) <11 Positive for mutant

These results indicate a high degree of accuracy for the mCOP-PCR method using DBS

samples in identifying the target mutation.

Experimental Protocols
Dried Blood Spot (DBS) Sample Collection and DNA
Extraction

Sample Collection: A single drop of blood from a heel or finger prick is applied to a

specialized filter paper card.

Drying: The card is allowed to air dry at ambient temperature for a minimum of three hours in

a horizontal position, away from direct sunlight.

Storage and Transport: Once dried, the DBS cards can be stored at room temperature in a

low-humidity environment and shipped to the laboratory for analysis.

DNA Extraction: A small punch (e.g., 3mm diameter) is taken from the dried blood spot. DNA

is then eluted from the filter paper using a suitable extraction buffer and protocol.

Modified Competitive Oligonucleotide Priming PCR
(mCOP-PCR) for c.648G>T Mutation Detection
This protocol is based on the work of Kondo et al. (2021).
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First-Round PCR: A segment of the G6PC gene containing the mutation site is amplified

from the extracted DBS DNA.

Second-Round (Allele-Specific) PCR: The product from the first round is used as a template

for a second PCR. This step utilizes allele-specific primers designed to preferentially amplify

either the wild-type (c.648G) or the mutant (c.648T) sequence.

Real-Time PCR Analysis: The amplification in the second round is monitored in real-time to

determine the Cq value for each allele-specific reaction.

Melting Curve Analysis: Following amplification, a melting curve analysis is performed to

confirm the specificity of the PCR products.

Interpretation: A significantly lower Cq value for one allele-specific reaction compared to the

other indicates the presence of that allele.

Enzymatic Analysis: The Current Limitation of DBS
for GSD-I
A definitive diagnosis of GSD-I often involves measuring the activity of the G6Pase enzyme.

Currently, this analysis is performed on fresh or frozen liver tissue obtained through a biopsy.[1]

There are no validated methods for measuring G6Pase enzyme activity from dried blood spots.

This is because the G6Pase enzyme is primarily located in the endoplasmic reticulum of liver

and kidney cells and is not present at detectable levels in blood cells.

Visualizing the Diagnostic Workflow
The following diagrams illustrate the workflows for GSD-I diagnosis using traditional methods

versus the DBS-based approach for genetic screening.
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Traditional GSD-I Diagnostic Workflow

Patient with Clinical
Symptoms of GSD-I

Venipuncture Liver Biopsy

Venous Blood Sample Liver Tissue Sample

DNA Extraction
& Sequencing

Enzymatic Assay
(G6Pase Activity)

Genetic Diagnosis Enzymatic Diagnosis
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Caption: Traditional GSD-I diagnostic workflow.
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DBS-Based GSD-I Genetic Screening Workflow

Newborn Screening or
Patient with Suspected GSD-I

Heel/Finger Prick

Dried Blood Spot (DBS)
Sample Collection

DNA Extraction from DBS

mCOP-PCR for Specific
Mutation

Genetic Screening Result

Further Confirmatory
Testing if Required
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Caption: DBS-based GSD-I genetic screening workflow.
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The use of dried blood spots for the genetic diagnosis of GSD-I represents a significant step

forward in making diagnostics more accessible and less invasive. While it does not replace the

need for enzymatic assays from liver biopsies for a definitive diagnosis in all cases, DBS-based

genetic screening is a powerful tool for newborn screening programs and for identifying

individuals with known familial mutations. The high accuracy of methods like mCOP-PCR from

DBS samples provides a reliable and efficient alternative to traditional venipuncture for genetic

analysis. As molecular technologies continue to advance, the role of DBS in the diagnosis and

monitoring of GSD-I and other inherited metabolic disorders is expected to expand further.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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